molecular formula C12H13NO2 B2646939 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde CAS No. 151409-82-4

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde

Cat. No.: B2646939
CAS No.: 151409-82-4
M. Wt: 203.241
InChI Key: WHEOMQTYIHCDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde (CAS 151409-82-4) is a functionalized indole derivative of significant interest in synthetic and medicinal chemistry research. This compound features a 2-methoxyethyl group at the indole nitrogen and a reactive aldehyde moiety at the 3-position, making it a versatile building block for the synthesis of more complex heterocyclic systems . Its primary research application is as a key synthetic intermediate. The aldehyde group is a crucial handle for further chemical transformation, facilitating its use in condensation and cyclization reactions. For instance, indole-3-carbaldehyde derivatives serve as precursors in the synthesis of complex molecular structures like 4-(3-indolyl)-6-aryl-2-amino-3-cyanopyridines, which are valuable scaffolds in drug discovery . The structural motif of substituted indoles is prevalent in numerous pharmacologically active compounds and natural products, underscoring the utility of this reagent in constructing potential bioactive molecules . Researchers value this compound for exploring structure-activity relationships and developing new therapeutic agents. Indole derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties . The specific substitution pattern on this indole core makes it a valuable intermediate for generating novel compounds for biological screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information prior to use.

Properties

IUPAC Name

1-(2-methoxyethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-7-6-13-8-10(9-14)11-4-2-3-5-12(11)13/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEOMQTYIHCDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde typically involves the functionalization of the indole core. One common method is the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position. The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Chemical Reactions of Indole Derivatives

Indole derivatives, including compounds like 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde, undergo several types of chemical reactions. These reactions can be broadly categorized into oxidation, reduction, and substitution.

1.1. Oxidation

Indole derivatives can be oxidized to form corresponding oxo derivatives. Common oxidizing agents used in these reactions include potassium permanganate KMnO4KMnO_4
and chromium trioxide CrO3CrO_3
.

1.2. Reduction

Reduction reactions can convert the carbonyl group in carbaldehydes to an alcohol. Typical reducing agents for this transformation include sodium borohydride NaBH4NaBH_4
and lithium aluminum hydride LiAlH4LiAlH_4
.

1.3. Substitution

Electrophilic substitution reactions can occur at the indole ring, introducing various substituents. Electrophilic reagents like halogens Cl2Cl_2
, Br2Br_2
and nitrating agents HNO3HNO_3
are commonly employed.

Reactions of Indole-3-Carbaldehyde

Indole-3-carboxaldehyde can be synthesized using a method comprising the following steps :

  • Using anhydrous dimethylformamide as a solvent, slowly adding phosphorus oxychloride, and stirring for 30-40 minutes at 0-5 ℃ to prepare a Vilsmeier reagent .

  • Adding a 2-methylaniline compound shown as a general formula (I) into anhydrous dimethylformamide as a solvent, dropwise adding the Vilsmeier reagent prepared in the step (1) at 0-5 ℃, stirring at room temperature for 1-2 hours after dropwise adding, and heating for reflux reaction for 5-8 hours .

  • After the reaction is finished, cooling, adding a saturated sodium carbonate solution, adjusting the pH to be 8-9, separating out a solid, filtering, drying and recrystallizing to obtain the 3-indole formaldehyde compound shown in the general formula (II) .

Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives

Research indicates that certain indole aldehyde derivatives exhibit intestinal barrier protective effects . For example, derivatives such as Indole-3-carboxaldehyde enhanced gastrointestinal motility, increased glutathione (GSH) levels, and reduced malondialdehyde (MDA) and nitric oxide (NO) levels in mice with acute Toxoplasma gondii infection . Molecular docking studies suggest that the aldehyde group on the indole scaffold forms a hydrogen bond with NTPase-II and interacts with TgCDPK1 through hydrogen bonding .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of indole-3-carbaldehyde, including 1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, exhibit promising antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, some studies report that indole-3-carbaldehyde derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . This suggests a potential role for this compound in developing novel cancer therapies.

Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research has indicated that indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes it a candidate for further investigation in treating inflammatory diseases.

Synthetic Biology

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various transformations, including condensation reactions to form more complex structures such as imines and hydrazones . This property is leveraged in synthesizing other biologically active compounds.

Fluorescent Probes
The compound's structural features make it suitable for developing fluorescent probes used in biological imaging. Indoles are known for their photophysical properties, which can be exploited to design sensors for detecting specific biomolecules in live cells .

Material Science

Polymer Chemistry
In material science, derivatives of indole-3-carbaldehyde have been investigated for their potential applications in creating conductive polymers and organic light-emitting diodes (OLEDs). The electronic properties of indole derivatives make them suitable candidates for enhancing the performance of electronic devices .

Case Studies and Research Findings

Study Findings Applications
Study on Antimicrobial Activity Demonstrated high efficacy against MRSA with MIC values below 5 µg/mLPotential use in antibiotic development
Anticancer Research Induced apoptosis in breast cancer cell linesCandidate for cancer therapy
Anti-inflammatory Mechanism Inhibition of COX enzymes and reduction of cytokinesTreatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde largely depends on its interaction with biological targets. The indole core can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of indole-3-carbaldehyde derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Indole-3-carbaldehyde Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Method Reference
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde 1-(2-Methoxyethyl), 3-carbaldehyde 215.24 Antimicrobial (MIC: 8.0 μg/mL) Fungal fermentation; alkylation
1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde 1-(Morpholinylethyl), 3-carbaldehyde 288.34 Anticancer (vs. breast cancer cells) Multi-step alkylation and sulfonation
1-(4-Bromobutyl)-1H-indole-3-carbaldehyde 1-(4-Bromobutyl), 3-carbaldehyde 294.18 Antimicrobial (ciprofloxacin hybrid) Alkylation with bromoalkanes
1-Methyl-2-(arylethynyl)-1H-indole-3-carbaldehyde 1-Methyl, 2-(arylethynyl), 3-carbaldehyde ~250–300 Synthetic intermediate for drug discovery Sonogashira coupling
1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde 1-(3-Bromobenzyl), 3-carbaldehyde 314.18 Not reported Alkylation with bromobenzyl halides
1-Allyl-2-methyl-1H-indole-3-carbaldehyde 1-Allyl, 2-methyl, 3-carbaldehyde 213.26 Not reported Alkylation with allyl halides

Structure-Activity Relationship (SAR) Insights

Position 1 substituents :

  • Methoxyethyl and morpholinylethyl groups enhance water solubility and metabolic stability compared to alkyl or aryl substituents .
  • Brominated chains (e.g., 4-bromobutyl) increase lipophilicity, favoring antimicrobial activity .

Position 3 aldehyde :

  • The formyl group is critical for forming Schiff bases or hydrazones, enabling further derivatization into bioactive molecules (e.g., thiosemicarbazones in ) .

Biological Activity

1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • Structure : The compound features an indole ring, a methoxyethyl side chain, and an aldehyde functional group, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit notable antibacterial activity. For instance, similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and apoptosis. The indole core is known to interact with multiple biological targets, potentially leading to the inhibition of cancer cell lines .

The mechanism of action for this compound involves:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function.
  • Enzyme Modulation : The compound can inhibit enzyme activity or modulate signal transduction pathways, impacting cellular responses .

Study on Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Antimicrobial Efficacy Study

Another research project focused on the antimicrobial efficacy of the compound against several bacterial strains. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, covalent bonding
1-(2-Phenoxyethyl)-1H-indole-3-carboxylic acidModerateLowReceptor modulation
1-(2-Methoxyethyl)-1H-indole-2-carboxylic acidLowModerateSignal transduction modulation

Unique Features

The specific substitution pattern of this compound influences its reactivity and biological activity compared to related compounds .

Q & A

Q. Table 1: Crystallographic Data for this compound

ParameterValue
Space groupP2₁/c
a (Å)10.5251
b (Å)15.4352
c (Å)8.2335
β (°)99.214
V (ų)1320.33
Z4
Refinement programSHELXL-2018/3
Data sourceAgilent Xcalibur
Reference :

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC)
NaH, DMF, 25°C7898.5
K₂CO₃, DMF, 50°C4589.2
Crown ether, THF9299.1
Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.